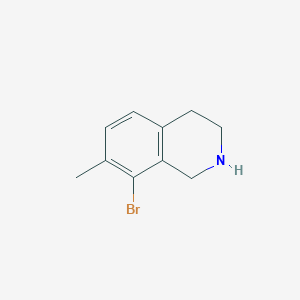

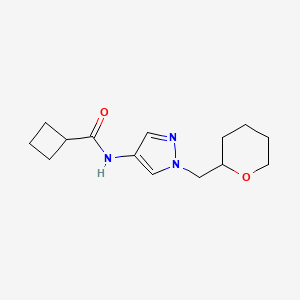

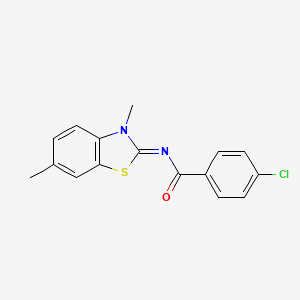

![molecular formula C18H18N4O4 B2528160 1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲 CAS No. 877641-10-6](/img/structure/B2528160.png)

1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a urea derivative that is likely to exhibit interesting chemical and biological properties due to its structural features. Urea derivatives are known to form stable supramolecular complexes and have been studied for their potential in chemical and biological recognition . Additionally, the presence of a pyridine moiety in the structure suggests potential for biological activity, as seen in other urea derivatives that have demonstrated significant antiproliferative effects against various cancer cell lines .

Synthesis Analysis

While the specific synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is not detailed in the provided papers, similar urea derivatives have been synthesized using computer-aided design, which suggests that a similar approach could be employed for this compound . The synthesis of such compounds typically involves the formation of the urea linkage through the reaction of an amine with an isocyanate or a carbonyl compound, followed by various functionalization steps to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their function, especially in the formation of hydrogen-bonded adducts. The 2,6-bis(2-benzimidazolyl)pyridine receptor, for example, utilizes its imine nitrogen and cavity to form highly stable complexes with urea . The molecular structure of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea would likely allow for similar interactions, with the potential for hydrogen bonding and π-π stacking contributing to its binding affinity in biological systems.

Chemical Reactions Analysis

The urea moiety in the compound is known to participate in a variety of chemical reactions, particularly those involving the formation and breaking of hydrogen bonds. The stability and reactivity of the urea linkage can be influenced by the surrounding substituents, which can also affect the overall reactivity of the compound. The benzodioxin and pyridine components may also engage in electrophilic and nucleophilic reactions, respectively, depending on the chemical environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely depending on their specific substituents. Properties such as solubility, melting point, and stability are influenced by the molecular structure. The presence of aromatic systems and heteroatoms in the compound suggests potential for varied solubility in organic solvents and water, as well as possible interactions with light and other electromagnetic radiation. The biological evaluation of similar compounds has shown that they can possess potent antiproliferative activity, indicating that this compound may also have significant biological properties .

科学研究应用

抗氧化特性

包括与 1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲结构相关的衍生物在内的香豆素取代杂环化合物的制备和表征显示出显著的抗氧化活性。这些活性是通过对稳定的 DPPH 自由基的清除能力确定的,结果表明某些衍生物表现出很高的抗氧化活性,在 1000 μg/mL 的浓度下清除活性高达 80%。这种性能与标准抗氧化剂(如维生素 C)相当,维生素 C 在相同浓度下达到 92% 的 DPPH 自由基清除活性,突出了该化合物在抗氧化应用中的潜力(Abd-Almonuim、Mohammed 和 Al-khalifa,2020 年)。

发光传感

研究表明,用类似结构基序合成的锌金属有机骨架 (Zn-MOF) 对有机溶剂、离子、抗生素以及模拟尿液中的化学物质表现出很高的发光传感性能。这些 MOF 通过结合类似于 1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲的结构,可以通过发光猝灭检测模拟尿液中的尿酸和对氨基苯酚。它们在复杂背景下区分特定化学物质的能力表明在环境监测和诊断中具有潜在的用途(Xian 等人,2022 年)。

二氢尿嘧啶类似物的合成

已经探索了利用与 1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲密切相关的结构合成二氢尿嘧啶类似物的新方法。这项研究提出了一种在温和条件下快速有效的方法,从而创建了新型二氢尿嘧啶。这些化合物是尿嘧啶分解代谢中的关键中间体,其应用范围从药学到农业科学(Bukhari、Ejaz、Elsherif 和 Janković,2022 年)。

化学萃取和分离

基于类似于 1-(1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-5-氧代吡咯烷-3-基)-3-(吡啶-4-基)脲的结构的新型疏水性三齿氮杂环试剂的研究突出了它们在硝酸中从铕(III) 中增强分离锔(III) 的潜力。这些发现可能对核废料处理和稀土元素的回收产生重大影响,证明了此类化合物在工业化学中的多功能性和应用潜力(Hudson 等人,2006 年)。

属性

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-17-9-13(21-18(24)20-12-3-5-19-6-4-12)11-22(17)14-1-2-15-16(10-14)26-8-7-25-15/h1-6,10,13H,7-9,11H2,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIODQOVWXTXWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

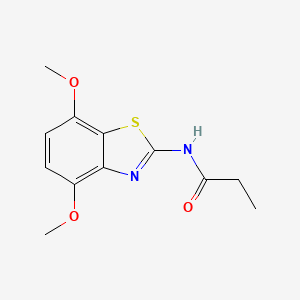

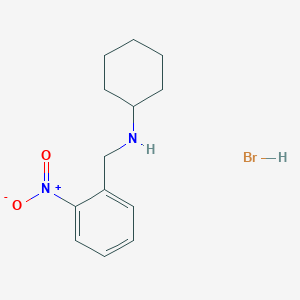

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)

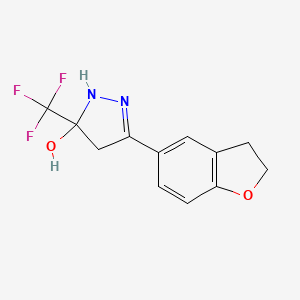

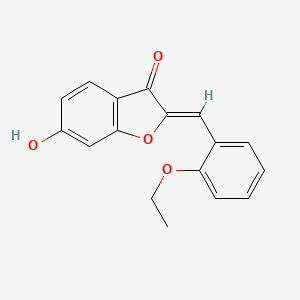

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)

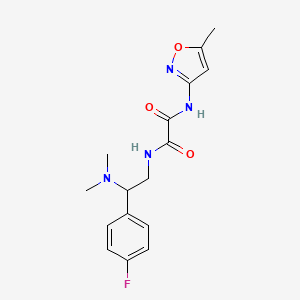

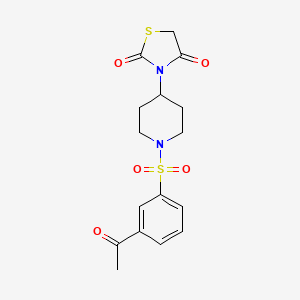

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)